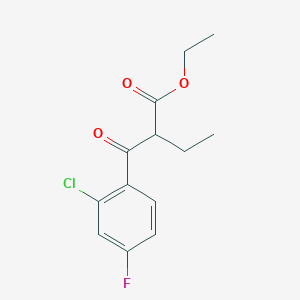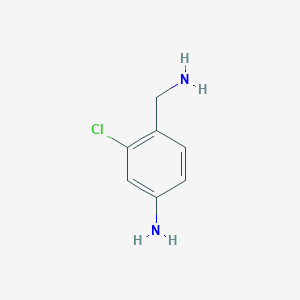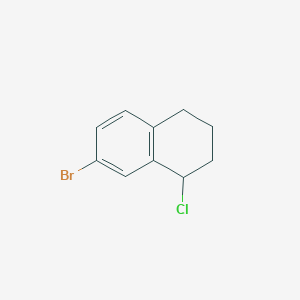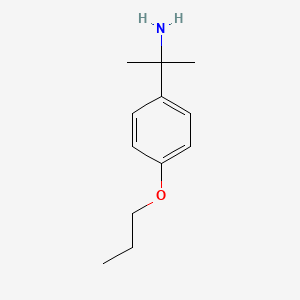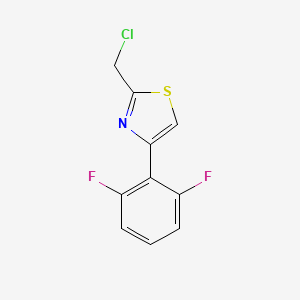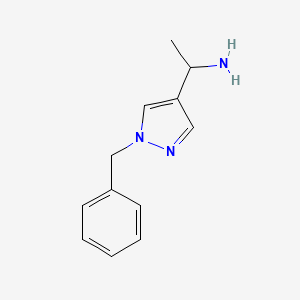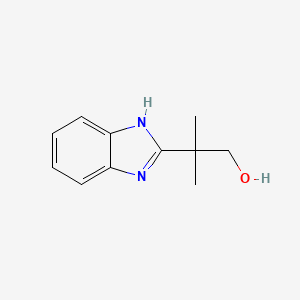amine CAS No. 1342441-39-7](/img/structure/B1529334.png)
[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine
Vue d'ensemble
Description
“1-(Azepan-1-yl)-2-methylpropan-2-ylamine” is a chemical compound with the CAS Number: 1342441-39-7 . Its IUPAC name is 1-(1-azepanyl)-N,2-dimethyl-2-propanamine . The compound has a molecular weight of 184.32 and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H24N2/c1-11(2,12-3)10-13-8-6-4-5-7-9-13/h12H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 184.32 .Applications De Recherche Scientifique
Degradation of Nitrogen-Containing Hazardous Compounds
Nitrogen-containing compounds like amines are prevalent in various industries and are resistant to conventional degradation. Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading these compounds, improving water treatment efficiency. Studies have highlighted the reactivity of ozone and Fenton processes towards these compounds, with degradation being highly pH-sensitive. Hybrid methods combining AOPs have demonstrated synergistic effects, promising tailored solutions for specific effluents (Bhat & Gogate, 2021).
Rearrangement of Beta-Amino Alcohols
Beta-amino alcohols undergo rearrangement via aziridinium intermediates, which is pivotal for synthesizing various amine compounds. The process, influenced by nucleophiles and substituents, opens pathways for creating diverse amine structures. This rearrangement has implications in synthesizing pharmaceuticals, reflecting the versatility of aziridinium intermediates in chemical synthesis (Métro et al., 2010).
Azo Dye Degradation and Human Health
The degradation of azo dyes, which can release carcinogenic aromatic amines, is a significant concern for water quality and human health. Understanding the mechanisms of azo dye degradation, particularly through reductive cleavage, is crucial for mitigating these risks. Strategies to manage azo dye pollution include biological treatments and the development of materials capable of effective dye degradation, highlighting the importance of research in this area (Chung, 2016).
Pharmaceutical Applications of Azepane-Based Compounds
Azepane-based motifs play a crucial role in drug discovery, exhibiting a wide range of pharmacological properties. The structural diversity of azepane derivatives makes them potent candidates for therapeutic agents. Research has focused on developing less toxic and cost-effective azepane-based drugs, with several FDA-approved drugs highlighting their significance in treating various diseases. This underscores the potential of azepane motifs in medicinal chemistry and drug development (Zha et al., 2019).
Safety and Hazards
The safety information available indicates that this compound is dangerous. It has hazard statements H302, H314, and H335 , which correspond to harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(azepan-1-yl)-N,2-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,12-3)10-13-8-6-4-5-7-9-13/h12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKKOEKYAORJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




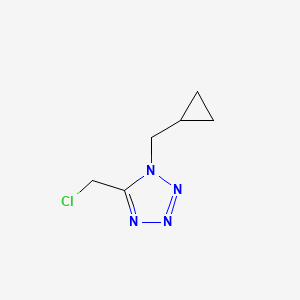
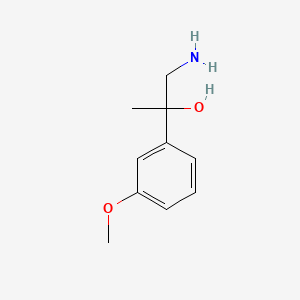
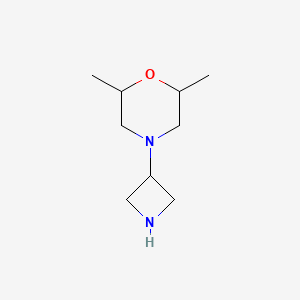
![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
